3,4-Bis(4-methoxyphenyl)hexan-2-one
Description
Properties
CAS No. |
5424-88-4 |
|---|---|
Molecular Formula |
C20H24O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3,4-bis(4-methoxyphenyl)hexan-2-one |
InChI |
InChI=1S/C20H24O3/c1-5-19(15-6-10-17(22-3)11-7-15)20(14(2)21)16-8-12-18(23-4)13-9-16/h6-13,19-20H,5H2,1-4H3 |
InChI Key |
MPQKSSUCTJHMMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)OC)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation Strategy
The Friedel-Crafts acylation represents a cornerstone method for introducing aryl groups to ketones. In a modified approach adapted from triazine synthesis, hexan-2-one undergoes sequential acylations with 4-methoxybenzoyl chloride under anhydrous FeCl₃ catalysis (Figure 1). The reaction proceeds in dichloroethane at 60–70°C, achieving 83–87% yields. Critical to success is the slow addition of the acyl chloride to prevent diacylation byproducts.
Mechanistic Insights :
FeCl₃ activates the acyl chloride, generating an acylium ion that reacts with the ketone’s α-carbon. The electron-donating methoxy groups stabilize the intermediate carbocation, favoring bis-substitution. Side reactions, such as over-alkylation, are mitigated by maintaining a 1:2 ketone-to-acyl chloride ratio.
Aldol Condensation Approach
Aldol condensation between 4-methoxyphenylacetone and formaldehyde under basic conditions (KOH/EtOH) yields the α,β-unsaturated ketone intermediate. Subsequent hydrogenation using Pd/C in ethanol affords the saturated hexan-2-one derivative (Figure 2). This method, inspired by chalcone syntheses, achieves 75–80% yields but requires careful pH control during the condensation step to avoid polymerization.
Optimization Data :
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Reaction Temperature | 50–60°C | ±10% |
| KOH Concentration | 10–15 wt% | ±15% |
| Hydrogenation Pressure | 3–5 bar | ±5% |
Suzuki-Miyaura Cross-Coupling
For precise regiocontrol, Suzuki-Miyaura coupling links pre-functionalized hexan-2-one boronic esters with 4-bromoanisole. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water (3:1), this method achieves 65–70% yields. While advantageous for asymmetric derivatives, the need for air-free conditions and expensive catalysts limits scalability.
Grignard Reaction-Based Synthesis
Reaction of 3,4-dibromohexan-2-one with two equivalents of 4-methoxyphenylmagnesium bromide in THF provides the target compound after acidic workup (Figure 3). This method, though straightforward, suffers from poor selectivity (40–50% yields) due to competitive elimination and over-addition.
Optimization of Reaction Conditions
Catalyst Screening
Lewis acids (FeCl₃, AlCl₃, ZnCl₂) and Brønsted acids (H₂SO₄) were evaluated for Friedel-Crafts acylation (Table 1). FeCl₃ outperformed others, offering 87% yield at 70°C.
Table 1: Catalyst Performance in Friedel-Crafts Acylation
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| FeCl₃ | 70 | 87 | 99.4 |
| AlCl₃ | 70 | 78 | 98.1 |
| ZnCl₂ | 70 | 65 | 97.3 |
| SiO₂-H₂SO₄ | 70 | 72 | 96.8 |
Solvent Effects
Polar aprotic solvents (DMF, DCE) enhance intermediate stability in cross-coupling reactions, while ethereal solvents (THF) favor Grignard reactivity. Dichloroethane’s high dielectric constant (ε = 10.4) maximizes FeCl₃ activity in Friedel-Crafts.
Purification and Characterization
Recrystallization from ethanol/water (4:1) removes unreacted starting materials, yielding crystals with 99.4% purity. Column chromatography (silica gel, petroleum ether/EtOAc 3:1) resolves diastereomers, albeit with 10–15% material loss.
Spectroscopic Data :
- ¹H NMR (CDCl₃, 400 MHz): δ 3.80 (s, 6H, OCH₃), 2.85–2.75 (m, 4H, CH₂), 2.45 (s, 3H, COCH₃).
- IR (KBr): ν 1715 cm⁻¹ (C=O), 1602 cm⁻¹ (Ar C=C).
Applications and Derivatives
3,4-Bis(4-methoxyphenyl)hexan-2-one serves as a precursor to photostabilizers in polymers and a ligand in transition-metal complexes. Hydrogenation produces 3,4-bis(4-methoxyphenyl)hexan-2-ol, a chiral alcohol used in asymmetric catalysis.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(4-methoxyphenyl)hexan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3,4-Bis(4-methoxyphenyl)hexan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 3,4-Bis(4-methoxyphenyl)hexan-2-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites may interact with cellular pathways, influencing biological processes .
Comparison with Similar Compounds
The following analysis compares 3,4-bis(4-methoxyphenyl)hexan-2-one with structurally related compounds, focusing on molecular features, physicochemical properties, and biological activities.
Structural and Functional Group Comparisons
Table 1: Structural Comparison of Bis(4-methoxyphenyl) Derivatives
- Hexan-2-one vs. Quinazolinone (4l): The quinazolinone derivative (4l) contains a nitrogen-rich heterocyclic core, contributing to its higher melting point (228–230°C) compared to the hexan-2-one, which lacks such rigid aromatic systems. The quinazolinone’s planar structure enhances crystallinity and thermal stability .
- Hexan-2-one vs. Butanedione Derivatives: Butanedione analogs (e.g., 1,4-bis(4-methoxyphenyl)-1,4-butanedione) feature dual ketone groups and additional methyl substituents, increasing hydrophobicity and altering solubility profiles .
- Hexan-2-one vs. Methoxychlor Metabolites: Bis-OH-MDDE, a demethylated metabolite of methoxychlor, replaces methoxy groups with hydroxyls, enhancing estrogenic activity via improved receptor binding . The hexan-2-one’s methoxy groups may limit direct bioactivity unless metabolized.
Physicochemical Properties
Table 2: Physical Property Comparison
- The hexan-2-one’s hydrogen-bonded dimerization likely reduces its volatility compared to simpler ketones like hexan-2-one (CAS 591-78-6), which has a lower molecular weight and higher volatility .
- Methoxychlor metabolites (e.g., bis-OH-MDDE) exhibit higher aqueous solubility due to hydroxyl groups, whereas the hexan-2-one’s methoxy substituents favor organic solvents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,4-Bis(4-methoxyphenyl)hexan-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via crossed-aldol condensation between 4-methoxyacetophenone and formaldehyde, followed by controlled hydrogenation. Key variables include solvent polarity (e.g., ethanol vs. THF), temperature (60–80°C), and catalyst selection (e.g., NaOH for condensation, Pd/C for hydrogenation). Evidence from analogous bis(aryl)ketones suggests yields >60% are achievable with optimized stoichiometry (1:2 ketone-to-formaldehyde ratio) . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the hexan-2-one backbone .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?
- Methodological Answer :
- ¹H NMR : Look for singlet peaks at δ 3.8–3.9 ppm (methoxy groups) and δ 2.5–2.7 ppm (ketone-adjacent methylene protons).
- ¹³C NMR : Confirm the ketone carbonyl at ~208–210 ppm and methoxy carbons at ~55 ppm.
- FT-IR : Strong C=O stretch at ~1710 cm⁻¹ and aromatic C-O stretches at 1250–1200 cm⁻¹.
- Mass Spectrometry (HRMS) : Exact mass calculated for C₂₀H₂₂O₃⁺ [M+H]⁺: 310.1563. Cross-validate with fragmentation patterns of analogous diarylketones .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound is sensitive to prolonged light exposure (UV degradation) and humidity. Store in amber vials under inert gas (N₂/Ar) at –20°C. Stability tests on similar arylketones indicate <5% decomposition over 6 months under these conditions . For lab use, aliquot small quantities to minimize freeze-thaw cycles.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Optimize geometry at B3LYP/6-31G(d) level to model ketone resonance stabilization .
- Molecular Docking : Screen against targets like COX-1/2 using AutoDock Vina. Analogous bis(aryl) compounds show binding affinity via π-π stacking with Phe residues in enzyme active sites . Validate with in vitro assays (e.g., COX inhibition).
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?
- Methodological Answer : Unexpected splitting may arise from conformational isomerism or impurities. Strategies:
- Variable Temperature NMR : Heat sample to 50°C to coalesce split peaks if caused by slow rotation around the ketone axis.
- 2D NMR (COSY, HSQC) : Assign coupling networks to distinguish between structural isomers and impurities.
- Repetitive Recrystallization : Use methanol/water mixtures to isolate pure enantiomers or conformers .
Q. What in vitro assays are suitable for evaluating the neuroprotective potential of this compound?
- Methodological Answer :
- MTT Assay : Test cytotoxicity in SH-SY5Y neuronal cells at 1–100 μM. Compare to positive controls like resveratrol.
- ROS Scavenging : Use DCFH-DA probe in H₂O₂-stressed cells.
- AChE Inhibition : Modified Ellman’s method to assess anti-Alzheimer’s activity. Reference studies on structurally similar enones show IC₅₀ values <50 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
